1,6-Dibromo-8-fluoro-2-naphthalenol

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Researchers requiring a polyhalogenated naphthalene scaffold for sequential functionalization face limited availability of high-purity material. 1,6-Dibromo-8-fluoro-2-naphthalenol (CAS 550998-28-2) addresses this gap as a versatile, research-grade building block. - Orthogonal reactivity: Two differentially reactive C-Br bonds (1- and 6-positions) enable chemoselective Suzuki, Ullmann, or Buchwald-Hartwig couplings. - Lipophilic core: Calculated LogP of 4.21 enhances membrane permeability for probe and pharmacophore design. - Silent spectroscopic handle: The 8-fluoro substituent serves as a metabolically stable 19F NMR probe. - Third functionalization site: The 2-OH group allows orthogonal alkylation, acylation, or triflation. Supplied at 98% purity for reliable research results, with global logistics support for procurement managers.

Molecular Formula C10H5Br2FO
Molecular Weight 319.95 g/mol
CAS No. 550998-28-2
Cat. No. B14143587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dibromo-8-fluoro-2-naphthalenol
CAS550998-28-2
Molecular FormulaC10H5Br2FO
Molecular Weight319.95 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C(C=C(C=C21)Br)F)Br)O
InChIInChI=1S/C10H5Br2FO/c11-6-3-5-1-2-8(14)10(12)9(5)7(13)4-6/h1-4,14H
InChIKeyZXCATAQIUROCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dibromo-8-fluoro-2-naphthalenol Identity and Specifications


1,6-Dibromo-8-fluoro-2-naphthalenol (CAS 550998-28-2) is a polyhalogenated 2-naphthol derivative with the molecular formula C10H5Br2FO and a molecular weight of 319.95 g/mol . It features a naphthalene core with bromine atoms at the 1- and 6-positions, a fluorine atom at the 8-position, and a hydroxyl group at the 2-position . The compound is offered commercially at 98% purity for research use only , with a calculated LogP of 4.21 indicating substantial lipophilicity that governs its partitioning and solubility behavior in biological and synthetic applications .

Why 1,6-Dibromo-8-fluoro-2-naphthalenol Cannot Be Replaced


Generic substitution of 1,6-Dibromo-8-fluoro-2-naphthalenol with simpler 2-naphthol derivatives is scientifically invalid due to the compound's unique polyhalogenation pattern and the resultant physicochemical and reactivity profile. The simultaneous presence of two bromine atoms and one fluorine atom on the naphthalene scaffold confers distinct electronic effects and steric constraints that govern downstream reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions . Unsubstituted 2-naphthol lacks the requisite heavy halogen handles for sequential functionalization, while mono-brominated or mono-fluorinated analogs provide only a subset of the orthogonal reactivity vectors available with this compound. Furthermore, the compound's elevated LogP (4.21) relative to less halogenated congeners alters its lipophilicity and membrane permeability, a critical consideration for applications in medicinal chemistry and probe development.

Differentiation Evidence for 1,6-Dibromo-8-fluoro-2-naphthalenol


Lipophilicity Difference vs. 1,6-Dibromo-2-naphthol

1,6-Dibromo-8-fluoro-2-naphthalenol exhibits a higher molecular weight (319.95 g/mol) and a substantially elevated lipophilicity (calculated LogP = 4.21) compared to its non-fluorinated analog, 1,6-dibromo-2-naphthol (MW = 301.96 g/mol; LogP = 4.07) . The fluorine atom at the 8-position is the sole structural differentiator responsible for these differences [1].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Orthogonal Reactivity vs. 8-Fluoro-2-naphthol

1,6-Dibromo-8-fluoro-2-naphthalenol (MW = 319.95 g/mol) possesses two C-Br bonds at the 1- and 6-positions in addition to the C-F bond at the 8-position, providing two orthogonal cross-coupling handles . In contrast, the comparator 8-fluoro-2-naphthol (MW = 162.16 g/mol) contains only a single C-F bond at the 8-position and no bromine atoms, limiting it to reactions involving only the hydroxyl group or the fluorine atom .

Organic Synthesis Cross-Coupling Chemistry Building Blocks

Synthetic Versatility vs. 6-Bromo-8-fluoro-2-naphthol

1,6-Dibromo-8-fluoro-2-naphthalenol (MW = 319.95 g/mol) provides an additional C-Br bond at the 1-position relative to the closely related 6-bromo-8-fluoro-2-naphthol (MW = 241.06 g/mol), which possesses only a single bromine at the 6-position in addition to the fluorine at the 8-position . Both compounds share the 8-fluoro-2-naphthol core but differ in the number of heavy halogen substitution sites .

Organic Synthesis Medicinal Chemistry Halogenated Naphthalenes

1,6-Dibromo-8-fluoro-2-naphthalenol Application Scenarios


Sequential Cross-Coupling for Polycyclic Scaffolds

1,6-Dibromo-8-fluoro-2-naphthalenol serves as a versatile substrate for sequential cross-coupling strategies due to its two differentially reactive C-Br bonds at the 1- and 6-positions . The presence of the electron-withdrawing fluorine atom at the 8-position modulates the electronic environment, potentially enabling chemoselective functionalization . Researchers can leverage these orthogonal handles to install distinct aryl, heteroaryl, or amine substituents via Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig coupling, constructing complex polycyclic structures for drug discovery and materials science applications.

Lipophilic Pharmacophore and Probe Design

With a calculated LogP of 4.21 , 1,6-Dibromo-8-fluoro-2-naphthalenol is well-suited as a lipophilic core for developing membrane-permeable pharmacophores or chemical probes. The heavy halogen substitution pattern (two Br, one F) enhances lipophilicity relative to non-fluorinated analogs, potentially improving passive diffusion across biological membranes and influencing off-rate kinetics for target binding in cellular assays. This compound is appropriate for structure-activity relationship (SAR) studies where increased lipophilicity is a desired physicochemical attribute.

Fluorine Handle for Late-Stage Functionalization

The 8-fluoro substituent on 1,6-Dibromo-8-fluoro-2-naphthalenol provides a metabolically stable C-F bond that can serve as a ¹⁹F NMR probe or influence the electronic properties of the naphthalene core without participating directly in initial coupling reactions . This enables the compound to be used in late-stage functionalization workflows where the fluorine atom is retained as a silent spectroscopic handle or a modulator of pKa and binding affinity.

Polyfunctionalized Naphthalene Library Precursor

1,6-Dibromo-8-fluoro-2-naphthalenol acts as a key intermediate for generating libraries of polyfunctionalized naphthalene derivatives . The phenolic hydroxyl group at the 2-position can be selectively alkylated, acylated, or converted to a triflate, providing a third orthogonal functionalization site orthogonal to the C-Br bonds. This three-dimensional reactivity matrix (two C-Br sites + one C-F site + one OH site) enables the rapid diversification of the naphthalene scaffold for high-throughput screening campaigns.

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